CI-947
Description
CI-947, chemically designated as (R)-N-(2,3-dihydro-1H-inden-1-yl) adenosine, is an adenosine receptor agonist developed as an antihypertensive agent. Preclinical studies in non-human primates (cynomolgus monkeys) revealed significant cardiovascular and systemic toxicity at elevated doses. Administered orally at 5–50 mg/kg for two weeks, this compound induced dose-dependent adverse effects, including coronary and intestinal arteriopathy, myocardial necrosis, renal tubular dilation, and systemic inflammation . Notably, coronary arterial lesions in monkeys mirrored those observed in dogs, suggesting a species-transcendent pharmacological mechanism linked to adenosine receptor activation and hemodynamic stress .
Properties
IUPAC Name |
2-[6-(2,3-dihydro-1H-inden-1-ylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c25-7-13-15(26)16(27)19(28-13)24-9-22-14-17(20-8-21-18(14)24)23-12-6-5-10-3-1-2-4-11(10)12/h1-4,8-9,12-13,15-16,19,25-27H,5-7H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKMJUWPFLDDRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CI-947 typically involves the reaction of adenosine with (1R)-2,3-dihydro-1H-inden-1-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
CI-947 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds .
Scientific Research Applications
CI-947 has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interaction with adenosine receptors.
Mechanism of Action
The mechanism of action of CI-947 involves its interaction with specific molecular targets, such as adenosine receptors. These interactions can modulate various signaling pathways, leading to physiological effects. For example, it may influence immune cell function by binding to adenosine receptors on these cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological Class and Mechanism
CI-947 belongs to the adenosine receptor agonist class, specifically targeting adenosine A2a receptors. Below is a comparative analysis with structurally or functionally related compounds:
Toxicological Profiles
This compound vs. Compound 2 :
- Both induce myocardial necrosis, but this compound causes systemic vascular lesions (e.g., coronary, intestinal), whereas Compound 2’s toxicity is localized to the heart and lacks vascular pathology .
- Species Sensitivity: Monkeys exhibit lower susceptibility to this compound-induced arteriopathy than dogs at equivalent systemic exposure levels .
This compound vs. DPEA :
This compound vs. CI-1020 :
Dose-Response Relationships
- This compound :
- Compound 2 :
Research Findings and Implications
Mechanistic Insights
This compound’s toxicity is hypothesized to stem from adenosine receptor overactivation, leading to vasodilation, hypotension, and compensatory hemodynamic stress. This mechanism aligns with the coronary lesions observed in both monkeys and dogs, though interspecies differences in sensitivity (e.g., monkeys requiring higher doses) suggest metabolic or receptor-density variations .
Clinical Relevance
The compound’s narrow therapeutic window and severe vascular toxicity halted its clinical development. Similar adenosine agonists (e.g., DPEA) face analogous challenges, underscoring the need for targeted receptor subtype selectivity and improved safety profiling .
Data Tables
Table 1: Comparative Toxicity in Preclinical Models
| Compound | Species | Dose | Cardiovascular Effects | Systemic Effects |
|---|---|---|---|---|
| This compound | Monkey | 50 mg/kg (oral) | Coronary arteriopathy, myocardial necrosis | Intestinal ulcers, renal tubular dilation |
| This compound | Dog | 20 mg/kg (oral) | Coronary medial necrosis | Not reported |
| Compound 2 | Rat | 150 µg/kg (IT) | Myocardial necrosis | None observed |
| DPEA | Dog | Not specified | Coronary arterial lesions | None observed |
Table 2: Species Sensitivity to Arteriopathy
| Compound | Monkey Incidence | Dog Incidence | Dose Comparison |
|---|---|---|---|
| This compound | Lower | Higher | Similar systemic exposure |
| CI-1020 | Moderate | High | Dose-dependent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
